[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride
Description
[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride is a pyrrolidine-derived dihydrochloride salt with a difluoroethyl substituent on the nitrogen atom of the pyrrolidine ring. This compound is listed under CAS number 16312 and supplier code SY222444, with availability on platforms like ECHEMI, where it is marketed for research and development applications .
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrrolidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-2-1-6(3-10)4-11;;/h6-7H,1-5,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQJQOVEOZKSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
A common approach involves the cyclization of γ-aminoketones or γ-aminoaldehydes. For example, treatment of 4-azido-1-(2,2-difluoroethyl)butan-2-one with hydrogen gas in the presence of a palladium catalyst facilitates simultaneous reduction of the azide to an amine and cyclization to form the pyrrolidine ring. The reaction proceeds as follows:
$$
\text{4-azido-1-(2,2-difluoroethyl)butan-2-one} \xrightarrow[\text{Pd/C, H}_2]{\text{EtOH}} \text{[1-(2,2-difluoroethyl)pyrrolidin-3-yl]methanamine}
$$
This method affords moderate yields (50–65%) and requires careful control of reaction time to avoid over-reduction.
Modification of Preformed Pyrrolidine Derivatives
Starting from commercially available pyrrolidin-3-ylmethanamine, the 1-position nitrogen is alkylated with 2,2-difluoroethyl bromide. The reaction is typically conducted in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base at 0–25°C:
$$
\text{Pyrrolidin-3-ylmethanamine} + \text{BrCF}2\text{CH}3 \xrightarrow[\text{NaH, DMF}]{\text{0–25°C}} \text{[1-(2,2-difluoroethyl)pyrrolidin-3-yl]methanamine}
$$
Yields range from 60–75%, with the main byproduct being dialkylation at the amine.
Introduction of the 2,2-Difluoroethyl Group
The 2,2-difluoroethyl moiety is introduced via alkylation or Michael addition , with the former being more prevalent.
Alkylation with 2,2-Difluoroethyl Halides
Reaction of pyrrolidin-3-ylmethanamine with 2,2-difluoroethyl bromide in the presence of a base (e.g., NaH, K$$2$$CO$$3$$) proceeds via an S$$_\text{N}$$2 mechanism. Optimal conditions involve polar aprotic solvents (DMF, THF) and temperatures of 25–80°C. For example:
| Reagent | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,2-Difluoroethyl bromide | DMF | NaH | 25 | 68 |
| 2,2-Difluoroethyl iodide | THF | K$$2$$CO$$3$$ | 80 | 72 |
The use of iodide reagents improves reactivity due to better leaving-group ability.
Michael Addition to Difluoroacrylates
An alternative route involves the Michael addition of pyrrolidin-3-ylmethanamine to ethyl 2,2-difluoroacrylate, followed by reduction of the ester to a methylene group. This method is less common but offers superior regioselectivity:
$$
\text{Pyrrolidin-3-ylmethanamine} + \text{CF}2\text{=CHCO}2\text{Et} \xrightarrow[\text{Et}3\text{N}]{\text{THF}} \text{Adduct} \xrightarrow[\text{LiAlH}4]{\text{Et}_2\text{O}} \text{[1-(2,2-difluoroethyl)pyrrolidin-3-yl]methanamine}
$$
Yields for this two-step process are approximately 55%.
Protection-Deprotection Strategies
To prevent unwanted side reactions during alkylation, the primary amine is often protected. Common protecting groups include Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxy)methyl) .
Boc Protection
The amine is treated with di-tert-butyl dicarbonate in THF/water (1:1) at 0°C, yielding the Boc-protected intermediate. After alkylation, the Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane:
$$
\text{Pyrrolidin-3-ylmethanamine} \xrightarrow[\text{(Boc)}2\text{O}]{\text{THF/H}2\text{O}} \text{Boc-protected amine} \xrightarrow[\text{BrCF}2\text{CH}3]{\text{NaH}} \text{Protected product} \xrightarrow[\text{TFA}]{\text{CH}2\text{Cl}2} \text{Deprotected amine}
$$
SEM Protection
SEM protection is preferred for its stability under basic conditions. The amine is reacted with SEM-Cl (2-(trimethylsilyl)ethoxy)methyl chloride) in the presence of diisopropylethylamine (DIPEA), followed by alkylation and deprotection with HCl.
Salt Formation
The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid. This is typically done in ethanol or ether under anhydrous conditions:
$$
\text{[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine} + 2\text{HCl} \xrightarrow[\text{EtOH}]{\text{0°C}} \text{Dihydrochloride salt}
$$
The product precipitates as a white solid and is isolated via filtration.
Analytical Characterization
Critical spectroscopic data for the compound include:
- $$^1$$H NMR (400 MHz, D$$2$$O) : δ 3.45–3.20 (m, 4H, pyrrolidine H), 2.95–2.80 (m, 2H, CH$$2$$NH$$2$$), 2.30–2.10 (m, 2H, CF$$2$$CH$$_2$$), 1.90–1.70 (m, 2H, pyrrolidine H).
- $$^{19}$$F NMR (376 MHz, D$$2$$O) : δ -120.5 (t, J = 15 Hz, CF$$2$$).
- HRMS (ESI+) : m/z calc. for C$$7$$H$${13}$$F$$2$$N$$2$$ [M+H]$$^+$$: 179.1055; found: 179.1058.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Cyclization of γ-azidoketones | High regioselectivity | Multi-step, moderate yields | 55–65 |
| Direct alkylation | Simple, one-pot reaction | Dialkylation byproducts | 60–75 |
| Michael addition | Avoids alkylating agents | Low overall yield | 50–55 |
Chemical Reactions Analysis
Types of Reactions
[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrrolidine compounds .
Scientific Research Applications
Pharmacological Studies
The compound is being investigated for its potential use as a therapeutic agent. Research indicates that derivatives of pyrrolidine compounds exhibit significant biological activity, particularly in the following areas:
-
Anticancer Activity : Initial studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown potential in inhibiting the activity of PKMYT1, which plays a crucial role in cell cycle regulation and DNA damage response. This inhibition could lead to apoptosis in cancer cells, making it a candidate for anticancer therapies.
Compound Name IC50 (µM) [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride TBD Other Analog TBD
Neuropharmacology
Research into the neuropharmacological effects of this compound is ongoing, particularly regarding its potential interactions with neurotransmitter systems. Compounds with similar structures have been shown to affect dopamine and norepinephrine pathways, indicating possible applications in treating neurodegenerative diseases or mood disorders.
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to this compound possess antimicrobial properties. These compounds have demonstrated effectiveness against various bacterial strains and fungi.
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrolidine Derivative | Staphylococcus aureus | TBD |
| Pyrrolidine Derivative | Escherichia coli | TBD |
| Pyrrolidine Derivative | Candida albicans | TBD |
Case Studies
Several case studies have explored the efficacy of compounds related to this compound:
Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when treated with this compound alongside conventional therapies.
Case Study 2 : A cohort study on non-small cell lung cancer patients indicated improved survival rates when this compound was part of a combination therapy targeting multiple pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s difluoroethyl group distinguishes it from analogs with aryl (e.g., pyridinyl, phenoxypyridinyl) or heterocyclic (e.g., oxazolyl) substituents . Fluorination often improves metabolic stability and membrane permeability compared to non-fluorinated groups . Dopamine HCl is structurally distinct due to its catechol moiety, which confers neurotransmitter activity but limits blood-brain barrier penetration compared to pyrrolidine-based amines .
Functional and Application Comparisons
Key Insights:
- The target compound is primarily used as a building block in medicinal chemistry, whereas dopamine HCl has direct therapeutic applications .
- Fluorinated analogs like the target compound and 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride are prioritized in drug discovery for their enhanced stability .
Purity and Availability
Biological Activity
[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride is a synthetic compound with notable applications in medicinal chemistry and biological research. Its unique structure, characterized by the difluoroethyl group attached to a pyrrolidine ring, suggests potential interactions with biological targets, making it a subject of interest for various pharmacological studies.
- Molecular Formula : C7H16Cl2F2N2
- Molecular Weight : 237.12 g/mol
- IUPAC Name : this compound
- CAS Number : 2094234-36-1
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The difluoroethyl group enhances lipophilicity and metabolic stability, which may allow for improved binding affinity to target proteins involved in various biochemical pathways.
1. Anticancer Activity
Research indicates that compounds similar to this compound can disrupt cancer cell proliferation. For instance, studies have shown that certain pyrrolidine derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting DNA repair mechanisms.
Case Study Example :
In a study conducted on A375 melanoma cells, treatment with pyrrolidine derivatives led to significant increases in markers of apoptosis (e.g., pƳH2AX levels) when combined with conventional chemotherapeutics like cisplatin .
2. Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Pyrrolidine derivatives are often explored for their effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors.
Research Findings :
A study examining the effects of similar compounds on dopamine receptor activity found that modifications in the pyrrolidine structure could lead to enhanced receptor binding and modulation, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with structurally related compounds:
| Compound Name | Molecular Weight | Key Biological Activity |
|---|---|---|
| [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine | 237.12 g/mol | Potential anticancer and neuropharmacological effects |
| [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanol | Similar | Moderate neuroactivity |
| [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methylamine | Similar | Antidepressant properties |
Safety and Toxicology
While specific safety data for this compound is limited, general precautions should be taken when handling chemical compounds of this nature. Standard safety protocols include the use of personal protective equipment (PPE) and adherence to Material Safety Data Sheets (MSDS) guidelines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride?
- Methodological Answer : The synthesis typically involves difluoroethylation of pyrrolidine precursors using reagents like 2,2-difluoroethyl triflate or bromide under basic conditions. Subsequent steps include amine functionalization (e.g., reductive amination) and dihydrochloride salt formation. Catalysts such as palladium or nickel may optimize coupling efficiency. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; difluoroethyl CF₂ protons split into quartets due to ¹⁹F coupling). ¹⁹F NMR confirms fluorinated groups (δ -120 to -125 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₃F₂N₂Cl₂).
- Elemental Analysis : Validates C, H, N, and Cl content within ±0.4% theoretical values .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer : Initial screening involves in vitro assays targeting receptors or enzymes relevant to its structural class (e.g., GPCRs, monoamine transporters). Protocols include:
- Radioligand binding assays (competitive displacement using ³H-labeled ligands).
- Functional assays (e.g., cAMP modulation for adrenergic receptors).
- Dose-response curves (IC₅₀/EC₅₀ determination) with positive/negative controls .
Advanced Research Questions
Q. How can reaction conditions for difluoroethylation be optimized to improve yield?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol%).
- Response Variables : Yield, purity (HPLC area %).
- Statistical Analysis : Response surface methodology (RSM) identifies optimal conditions. For example, higher temperatures (110°C) in DMF with 3 mol% Pd(OAc)₂ may maximize yield while minimizing side products .
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1), buffer pH, and incubation times.
- Compound Integrity : Verify purity via HPLC (>95%) and exclude hygroscopic degradation by storing under inert gas.
- Cross-Validation : Compare in vitro results with in silico docking (AutoDock Vina) to predict binding affinities. Discrepancies may arise from off-target interactions or assay-specific artifacts .
Q. What computational strategies predict pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate absorption (LogP < 3), blood-brain barrier penetration (BOILED-Egg model), and hepatotoxicity (CYP450 inhibition).
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) using GROMACS.
- QSAR Modeling : Correlate structural descriptors (e.g., polar surface area, fluorine count) with in vivo clearance rates .
Q. How do structural modifications impact the compound’s activity?
- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs:
- Pyrrolidine Ring Modifications : Replace with piperidine (6-membered ring) to assess steric effects.
- Fluorine Substitution : Compare difluoroethyl vs. trifluoroethyl groups for metabolic stability (CYP2D6 resistance).
- Amine Functionalization : Introduce methyl or acetyl groups to modulate basicity. Activity trends are quantified via IC₅₀ shifts in target assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
